(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
Description
Properties
IUPAC Name |
(1-thiophen-2-ylcyclopentyl)-[4-(triazol-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c22-16(17(7-1-2-8-17)15-4-3-13-23-15)20-11-5-14(6-12-20)21-18-9-10-19-21/h3-4,9-10,13-14H,1-2,5-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNKBTYNDRGWQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)N4N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone typically involves multiple steps, starting with the preparation of the individual ring systems followed by their assembly into the final compound. One common synthetic route involves the following steps:
Synthesis of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Preparation of the piperidine ring: This can be synthesized through various methods, including the hydrogenation of pyridine or the reduction of piperidone.
Formation of the thiophene ring: This can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.
The final step involves the coupling of these ring systems under specific reaction conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,2,3-triazole ring in this compound is typically synthesized via click chemistry (CuAAC), a high-yield, regioselective method for triazole formation . The reaction involves coupling a piperidine-substituted azide with a functionalized alkyne under copper(I) catalysis.
Example Protocol
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Precursor Preparation :
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Azide Component : 4-Azidopiperidine derivatives are synthesized via nucleophilic substitution or diazotransfer reactions.
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Alkyne Component : A thiophene-substituted cyclopentyl alkyne is prepared through Sonogashira coupling or alkyne functionalization.
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Cycloaddition :
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Ketone Coupling :
The piperidine-triazole intermediate undergoes nucleophilic acyl substitution with (1-(thiophen-2-yl)cyclopentyl)carbonyl chloride to form the final methanone.
Reductive Amination
The ketone group can be introduced via reductive amination between a piperidine-triazole amine and a cyclopentyl-thiophene aldehyde under hydrogenation or borohydride conditions .
Fragment Coupling
Pre-formed triazole-piperidine and thiophene-cyclopentyl fragments are coupled using cross-coupling catalysts (e.g., palladium) or Mitsunobu reactions .
Triazole Ring Reactivity
The 1,2,3-triazole moiety exhibits:
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Electrophilic Substitution : Halogenation at the 4-position under mild conditions (e.g., NBS in DMF) .
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Coordination Chemistry : Binds transition metals (e.g., Cu²⁺) for catalytic or sensing applications .
Piperidine Modifications
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N-Alkylation/Acylation : The piperidine nitrogen reacts with alkyl halides or acyl chlorides to introduce substituents .
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Oxidation : Piperidine can be oxidized to a pyridine derivative using strong oxidants (e.g., KMnO₄) .
Thiophene Functionalization
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Electrophilic Aromatic Substitution : Thiophene undergoes sulfonation, nitration, or Friedel-Crafts alkylation .
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Cross-Coupling : Suzuki-Miyaura couplings introduce aryl/heteroaryl groups at the 5-position .
Table 1: Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Conditions | Selectivity | Source |
|---|---|---|---|---|
| CuAAC | 65–85 | CuSO₄, NaAsc, t-BuOH/H₂O, 25°C | 1,4-regio | |
| Reductive Amination | 45–60 | NaBH₃CN, MeOH, 0°C→RT | N/A | |
| Fragment Coupling | 70–78 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | High |
Stability and Degradation
Scientific Research Applications
The biological activity of this compound has been a focal point of research due to its structural features that suggest potential therapeutic effects. The triazole ring is known for its antifungal properties, while the piperidine and thiophene moieties may contribute to neuropharmacological effects.
Antimicrobial Activity
Studies have indicated that compounds containing triazole structures exhibit significant antimicrobial properties. The presence of the triazole ring in this compound suggests it may inhibit the growth of various pathogens. Research has shown that related compounds can exhibit activity against bacteria and fungi, making this compound a candidate for further investigation in antimicrobial therapy .
Case Studies
Several case studies have investigated compounds structurally related to (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone:
Case Study 1: Antimicrobial Screening
A study evaluated a series of triazole-containing compounds for their antimicrobial efficacy against various bacterial strains. The results indicated that modifications to the piperidine structure significantly influenced activity levels, suggesting that similar modifications could enhance the efficacy of our compound .
Case Study 2: Neuropharmacological Effects
In a comparative study of piperidine derivatives, certain compounds demonstrated significant serotonin reuptake inhibition. This suggests that this compound may possess similar properties and could be explored as a candidate for treating mood disorders .
Mechanism of Action
The mechanism of action of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The triazole ring can interact with metal ions, while the piperidine and thiophene rings can interact with hydrophobic pockets in proteins. These interactions can lead to changes in the activity of the target proteins, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key structural analogs are derived from piperazine/piperidine-based scaffolds with thiophene or aryl substituents. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Compounds
Key Observations:
Substituent Variations :
- The 1-(thiophen-2-yl)cyclopentyl group in the target compound introduces significant steric hindrance, unlike the 4-(trifluoromethyl)phenyl group in Compound 21, which enhances electronic effects (e.g., σ-hole interactions) .
- MK47 incorporates a thiophen-2-yl substituent but pairs it with a flexible ethane linker, contrasting with the rigid cyclopentyl group in the target compound .
Functional Group Impact :
- The triazole in the target compound may engage in dipole-dipole or hydrogen-bonding interactions, unlike the CF₃ group in Compound 21, which primarily exerts electron-withdrawing effects .
Physicochemical and Pharmacological Implications
- Lipophilicity : The cyclopentyl-thiophene group in the target compound likely increases logP compared to aryl-substituted analogs (e.g., Compound 21), affecting bioavailability.
- Steric Effects : The cyclopentyl group may hinder binding to flat enzymatic pockets, whereas planar aryl groups (e.g., in MK47) favor π-π stacking .
- Electron Distribution : The triazole’s electron-rich nature contrasts with the electron-deficient CF₃ group in Compound 21, influencing target selectivity .
Biological Activity
The compound (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a complex organic molecule that combines a triazole ring, a piperidine ring, and a thiophene-substituted cyclopentyl moiety. This unique structure suggests potential biological activities that merit detailed exploration.
Chemical Structure
The molecular formula of this compound is , with the following key structural components:
- Triazole Ring : Known for its stability and ability to form hydrogen bonds, enhancing biological interactions.
- Piperidine Ring : Often associated with analgesic and anti-inflammatory properties.
- Thiophene Group : Provides additional electronic properties that may influence the compound’s reactivity and biological activity.
Biological Activity Overview
Research indicates that compounds containing triazole and piperidine moieties exhibit a wide range of biological activities. The specific compound has shown promise in various pharmacological assays.
Antimicrobial Activity
Studies have demonstrated that triazole derivatives possess significant antimicrobial properties. For instance, compounds similar to the one have been reported to exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the piperidine ring may enhance this activity through improved membrane permeability.
Anticancer Properties
Research on related triazole-containing compounds has indicated potential anticancer effects. For example, certain derivatives have been shown to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Neuroprotective Effects
The piperidine component is known for its neuroprotective properties. Compounds with similar structures have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .
Case Studies
Several studies have explored the biological activities of compounds with structural similarities to this compound:
- Antimicrobial Study :
- Anticancer Evaluation :
- Neuroprotection Research :
Data Table: Biological Activities
Q & A
Q. What are the critical steps in synthesizing (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone?
The synthesis involves multi-step organic reactions:
- Step 1 : Functionalization of the piperidine ring with a triazole group via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,3-triazole moiety .
- Step 2 : Coupling the triazolyl-piperidine intermediate with a thiophene-substituted cyclopentyl ketone using nucleophilic acyl substitution or Buchwald-Hartwig amination .
- Step 3 : Purification via column chromatography and crystallization to isolate the final product. Key challenges include controlling steric hindrance during cyclopentyl-thiophene coupling and optimizing reaction temperatures to avoid triazole decomposition .
Q. How is the compound structurally characterized to confirm purity and identity?
A combination of spectroscopic and analytical methods is employed:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., triazole protons at δ 7.5–8.0 ppm; cyclopentyl carbons at δ 25–35 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 397.18) .
- X-ray Crystallography : Resolves stereochemistry of the cyclopentyl and piperidine groups, critical for understanding conformational flexibility .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Initial screening includes:
- Enzyme Inhibition Assays : Test interactions with kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
- Cellular Viability Assays : Assess cytotoxicity in cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) to determine IC values .
Q. What are common impurities encountered during synthesis, and how are they mitigated?
- Byproducts : Unreacted triazole intermediates (e.g., 4-(1H-1,2,3-triazol-1-yl)piperidine) due to incomplete coupling. Detected via HPLC and removed via recrystallization .
- Solvent Residues : Traces of DMF or THF identified by GC-MS. Reduced via vacuum drying and washing with diethyl ether .
- Oxidative Degradation : Thiophene oxidation products (e.g., sulfoxides) minimized by inert atmosphere handling .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst Screening : Test Pd(OAc)/Xantphos vs. RuPhos ligands to enhance coupling efficiency in cyclopentyl-thiophene conjugation .
- Solvent Optimization : Compare DCM (low polarity) vs. DMF (high polarity) to balance reaction rate and byproduct formation .
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing reaction time from 24h to 6h .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Analog Synthesis : Modify the triazole (e.g., 1H- vs. 2H-isomers) or cyclopentyl (e.g., fluorinated derivatives) groups to assess bioactivity shifts .
- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical binding motifs (e.g., triazole’s hydrogen-bonding capability) .
- Table : SAR of Key Analogs
| Analog Structure | IC (μM) | Target |
|---|---|---|
| Triazole → Imidazole | 12.3 | Kinase A |
| Thiophene → Furan | >100 | Kinase A |
| Cyclopentyl → Cyclohexyl | 8.7 | Protease B |
Q. How can computational methods resolve contradictions in reported bioactivity data?
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to identify transient binding poses missed in static docking .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for analogs to rationalize potency differences (e.g., thiophene vs. furan substituents) .
- Machine Learning : Train models on PubChem data to predict off-target effects (e.g., hERG channel inhibition) .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Cryo-EM : Resolve compound-bound protein structures (e.g., kinase-ligand complexes) at 3–4 Å resolution .
- Thermal Shift Assays (TSA) : Measure ΔT of target proteins to confirm stabilization upon binding .
- In Vivo Pharmacokinetics : Assess bioavailability in rodent models via LC-MS/MS to correlate plasma concentrations with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
